molecular formula C13H21NO5S2 B7025634 N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide

N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide

Cat. No.: B7025634
M. Wt: 335.4 g/mol
InChI Key: QDTWXXHDVZPXPN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide is a complex organic compound with the molecular formula C13H21NO5S2 It is characterized by the presence of a sulfonamide group, a hydroxyl group, and a methylsulfonyl group attached to a benzene ring

Properties

IUPAC Name

N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5S2/c1-10(2)13(3,15)9-14-21(18,19)12-7-5-11(6-8-12)20(4,16)17/h5-8,10,14-15H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTWXXHDVZPXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced through a nucleophilic substitution reaction, where a suitable alcohol reacts with a halogenated precursor.

    Attachment of the methylsulfonyl group: This step involves the reaction of a methylsulfonyl chloride with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl and methylsulfonyl groups may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2,3-dimethylbutyl)-4-[methyl(propyl)amino]benzamide: Contains similar functional groups but with different substituents on the benzene ring.

    N-(2-hydroxy-2,3-dimethylbutyl)-3-[(2-nitrophenyl)amino]propanamide: Similar structure with a nitrophenyl group instead of a methylsulfonyl group.

Uniqueness

N-(2-hydroxy-2,3-dimethylbutyl)-4-methylsulfonylbenzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its sulfonamide group is particularly important for its potential therapeutic applications, while the hydroxyl and methylsulfonyl groups contribute to its reactivity and solubility.

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